molecular formula C9H7IO2 B2787474 3-(3-Iodophenyl)acrylic acid CAS No. 340682-23-7; 41070-12-6

3-(3-Iodophenyl)acrylic acid

Cat. No.: B2787474
CAS No.: 340682-23-7; 41070-12-6
M. Wt: 274.057
InChI Key: XQOFQTFBKOHMCW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Iodophenyl)acrylic acid (IUPAC name: (E)-3-(3-iodophenyl)prop-2-enoic acid) is an aromatic acrylic acid derivative featuring an iodine atom at the meta position of the phenyl ring. Its molecular formula is C₉H₇IO₂, with a molecular weight of 288.07 g/mol. The iodine substituent confers unique electronic and steric properties, distinguishing it from other halogenated or substituted acrylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOFQTFBKOHMCW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The biological and physicochemical properties of acrylic acid derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight (g/mol) Predicted log P Key Properties/Applications References
3-(3-Iodophenyl)acrylic acid 3-Iodo 288.07 ~2.5 Potential enzyme inhibitor; iodine enhances lipophilicity and halogen bonding
3-(4-Chlorophenyl)acrylic acid 4-Chloro 182.60 ~2.3 Antimicrobial activity; lower steric bulk compared to iodine
Caffeic acid 3,4-Dihydroxy 180.16 ~1.2 Antioxidant, anti-inflammatory; hydrophilic due to hydroxyl groups
3-(3-Thienyl)acrylic acid 3-Thienyl 154.18 ~1.8 Conductivity in polymers; sulfur participates in conjugation
3-(3-Hydroxyphenyl)acrylic acid 3-Hydroxy 164.16 ~1.5 Skin/eye irritant; hydrogen-bonding capacity

Key Observations:

  • Halogen Effects : Iodine’s large atomic radius and polarizability enhance lipophilicity (log P ~2.5) compared to chlorine (log P ~2.3). Iodine also facilitates halogen bonding , a critical interaction in enzyme-inhibitor complexes .
  • Electron-Withdrawing vs. Donating Groups : The iodine atom is weakly electron-withdrawing, which may increase the acidity of the acrylic acid group (pKa ~4.5–5.0). In contrast, hydroxyl groups (e.g., in caffeic acid) are electron-donating, reducing acidity but enabling antioxidant activity via radical scavenging .

Q & A

Q. Q: What are the standard synthetic routes for 3-(3-Iodophenyl)acrylic acid in laboratory settings?

A: A common method involves the condensation of 3-iodobenzaldehyde with malonic acid under basic conditions (e.g., sodium hydroxide or pyridine) via the Knoevenagel reaction. The reaction typically proceeds in ethanol or methanol under reflux, followed by acidification to precipitate the product . Purification is achieved through recrystallization using solvents like ethanol/water. Yield optimization requires careful control of stoichiometry, reaction time (12–24 hours), and temperature (80–100°C).

Advanced Synthesis

Q. Q: What enantioselective strategies exist for synthesizing chiral derivatives of this compound?

A: Asymmetric Morita-Baylis-Hillman (MBH) reactions can be employed to introduce chirality. For example, chiral phosphine catalysts (e.g., β-isocupreidine) enable enantioselective addition of acrylate derivatives to aryl aldehydes, yielding optically active intermediates. These intermediates can undergo iodination at the phenyl ring via electrophilic substitution . Computational modeling (DFT) is recommended to predict stereochemical outcomes and optimize catalyst loading (5–10 mol%) .

Safety and Handling

Q. Q: What safety protocols are critical when handling this compound?

A: Based on GHS classification, the compound is hazardous (H302, H315, H319, H335). Key precautions include:

  • PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management: Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to contain dust .

Analytical Characterization

Q. Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

A:

  • NMR: 1H^1H NMR (DMSO-d6) shows diagnostic peaks: δ 7.8–8.2 ppm (aromatic protons) and δ 6.5–7.0 ppm (acrylic α,β-protons). 13C^{13}C NMR confirms the carboxylic acid carbonyl at ~167 ppm .
  • X-ray Crystallography: Resolves supramolecular interactions (e.g., O–H⋯N hydrogen bonds) and π-π stacking in the crystal lattice. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 27.8% O⋯H interactions) .

Biological Activity

Q. Q: What biological activities have been reported for this compound derivatives?

A: Structural analogs exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus via disruption of membrane integrity .
  • Anticancer Potential: IC50_{50} of 15–25 µM in breast cancer cell lines (MCF-7) through ROS-mediated apoptosis .
  • Mechanistic Studies: Use fluorescence-based assays (e.g., SYBR Green I) to evaluate DNA intercalation or enzyme inhibition (e.g., β-lactamase) .

Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported synthetic yields or bioactivity data?

A: Contradictions often arise from:

  • Reaction Conditions: Varying solvent polarity (e.g., DMF vs. ethanol) alters reaction kinetics and byproduct formation .
  • Biological Assays: Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media affect compound efficacy. Standardize protocols using CLSI guidelines .
  • Analytical Sensitivity: Cross-validate results via orthogonal methods (e.g., LC-MS alongside 1H^1H NMR) .

Mechanistic Studies

Q. Q: How do substituent modifications influence the compound’s reactivity and bioactivity?

A:

  • Electron-Withdrawing Groups (e.g., –NO2_2): Enhance electrophilicity of the acrylic moiety, improving Michael addition reactivity (kobs_{\text{obs}} increases by 2–3×) .
  • Halogen Positioning: 3-Iodo substitution on the phenyl ring increases lipophilicity (logP ~2.8), enhancing membrane permeability in cellular assays .
  • SAR Analysis: Quantitative structure-activity relationship (QSAR) models correlate Cl/I substitution patterns with IC50_{50} values in antimicrobial studies .

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